Cas no 2272092-89-2 (rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate)

rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
- EN300-5770814
- 2272092-89-2
-
- インチ: 1S/C8H12F3NO2/c1-14-7(13)6-4-12-3-5(6)2-8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m1/s1
- InChIKey: JDIVUGXRPZIOLU-PHDIDXHHSA-N
- ほほえんだ: FC(C[C@@H]1CNC[C@H]1C(=O)OC)(F)F
計算された属性
- せいみつぶんしりょう: 211.08201311g/mol
- どういたいしつりょう: 211.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5770814-0.05g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 0.05g |
$1296.0 | 2023-05-25 | ||
Enamine | EN300-5770814-0.5g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 0.5g |
$1482.0 | 2023-05-25 | ||
Enamine | EN300-5770814-2.5g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 2.5g |
$3025.0 | 2023-05-25 | ||
Enamine | EN300-5770814-0.1g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 0.1g |
$1357.0 | 2023-05-25 | ||
Enamine | EN300-5770814-0.25g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 0.25g |
$1420.0 | 2023-05-25 | ||
Enamine | EN300-5770814-5.0g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 5g |
$4475.0 | 2023-05-25 | ||
Enamine | EN300-5770814-1.0g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 1g |
$1543.0 | 2023-05-25 | ||
Enamine | EN300-5770814-10.0g |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
2272092-89-2 | 10g |
$6635.0 | 2023-05-25 |
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate 関連文献
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylateに関する追加情報
Recent Advances in the Study of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate (CAS: 2272092-89-2)
In recent years, the compound rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate (CAS: 2272092-89-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and trifluoroethyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
The synthesis of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate has been optimized in recent studies to achieve higher yields and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined asymmetric synthesis route utilizing chiral auxiliaries and catalytic hydrogenation, which significantly improved the scalability of the process. The study also highlighted the importance of the trifluoroethyl group in enhancing the compound's metabolic stability and binding affinity to target proteins, making it a valuable scaffold for further derivatization.
Pharmacological evaluations of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate have revealed its potent activity as a modulator of GABAA receptors, which are critical targets for anxiolytic and anticonvulsant drugs. In vitro assays demonstrated that the compound exhibits a high affinity for the α2β3γ2 subtype of GABAA receptors, with an IC50 value in the low micromolar range. These findings were further supported by in vivo studies in rodent models, where the compound showed significant anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines.
Beyond its CNS applications, recent research has explored the potential of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate as a building block for the development of protease inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this scaffold into a series of novel inhibitors targeting the SARS-CoV-2 main protease (Mpro). The trifluoroethyl group was found to enhance the inhibitors' binding to the hydrophobic S2 pocket of Mpro, leading to improved antiviral activity in cell-based assays.
Despite these promising results, challenges remain in the clinical translation of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate. Pharmacokinetic studies have indicated that the compound exhibits moderate oral bioavailability and a relatively short half-life in preclinical models. Ongoing research is focused on structural modifications to address these limitations, such as the introduction of prodrug moieties or the development of sustained-release formulations. Additionally, toxicological assessments are underway to ensure the compound's safety profile meets regulatory standards for human trials.
In conclusion, rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its unique chemical properties and demonstrated efficacy in multiple therapeutic areas make it a compelling candidate for further investigation. Future studies will likely explore its potential in other disease contexts, such as chronic pain and neurodegenerative disorders, as well as its utility in combination therapies with existing drugs.
2272092-89-2 (rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate) 関連製品
- 2171682-00-9(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid)
- 2417-77-8(9-(Bromomethyl)anthracene)
- 2137513-82-5(3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2167211-28-9(4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)
- 1256582-49-6(2-Fluoro-3-hydrazinylbenzonitrile)
- 942788-61-6(1-4-(4-bromo-3-propoxybenzenesulfonyl)piperazin-1-ylethan-1-one)
- 2229651-14-1(4-(2-fluoro-6-methylphenyl)but-3-en-2-amine)
- 2248347-38-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate)
- 2098029-74-2(3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 1227585-09-2(5-Methoxy-6-(pyridin-4-yl)picolinaldehyde)




